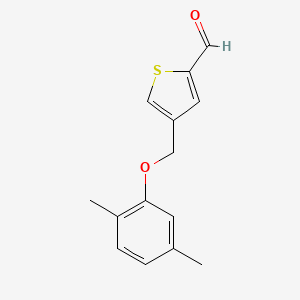

4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde

Description

4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde is a thiophene-based aldehyde derivative featuring a 2,5-dimethylphenoxymethyl substituent. This compound belongs to a class of heterocyclic aldehydes with applications in organic synthesis, particularly as intermediates for pharmaceuticals, agrochemicals, and materials science. The aldehyde group at the 2-position of the thiophene ring enables further functionalization, while the 2,5-dimethylphenoxy moiety contributes steric and electronic effects that influence reactivity and physical properties.

Properties

CAS No. |

869950-32-3 |

|---|---|

Molecular Formula |

C14H14O2S |

Molecular Weight |

246.33 g/mol |

IUPAC Name |

4-[(2,5-dimethylphenoxy)methyl]thiophene-2-carbaldehyde |

InChI |

InChI=1S/C14H14O2S/c1-10-3-4-11(2)14(5-10)16-8-12-6-13(7-15)17-9-12/h3-7,9H,8H2,1-2H3 |

InChI Key |

CHPGMLNZTRNDHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC2=CSC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde typically involves the condensation of 2,5-dimethylphenol with thiophene-2-carbaldehyde under specific reaction conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic substitution reactions.

Major Products

Oxidation: Thiophene-2-carboxylic acid derivatives.

Reduction: Thiophene-2-methanol derivatives.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde, highlighting substituent variations and their impact on properties:

Key Observations:

- Substituent Effects on Melting Points: Bulky, rigid groups like carbazole (6a) elevate melting points (140–145°C) due to enhanced π-π stacking and molecular rigidity. In contrast, flexible aryl amines (6b, 6c) reduce melting points (75–80°C), suggesting weaker intermolecular forces .

- Electronic Effects: The electron-donating 2,5-dimethylphenoxy group in the target compound likely increases electron density at the thiophene ring compared to electron-withdrawing or neutral substituents (e.g., methoxy in ). This could modulate reactivity in nucleophilic additions or redox reactions.

- Synthetic Yields: Cross-coupling reactions (e.g., Suzuki-Miyaura for 6a–c) achieve high yields (80–85%), comparable to the 68% yield for 3w, which uses a CrCl₂-mediated protocol .

Comparative Spectral Analysis

- ¹H-NMR Shifts: The aldehyde proton in thiophene-2-carbaldehydes resonates at δ ~9.8–10.0 ppm across analogs, confirming its electronic isolation. Subtle shifts (e.g., δ 10.03 ppm in 6a vs. 9.84 ppm in 6c) reflect differences in adjacent substituents’ electron-donating/withdrawing effects .

- IR Stretching: Aldehyde C=O stretches (νmax ~1672 cm⁻¹ in brominated precursors) are consistent, while aromatic C-H stretches vary with substituent bulk (e.g., νmax 730 cm⁻¹ in 6b vs. 737 cm⁻¹ in 6a) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.